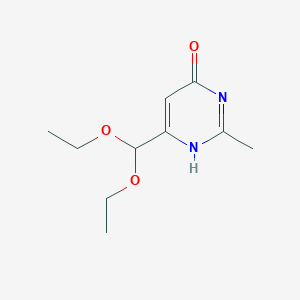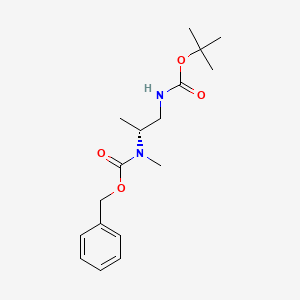
(R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a carbamate functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate typically involves multiple steps, including the protection of amine groups and the formation of carbamate esters. One common method involves the reaction of ®-1-amino-2-propanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with benzyl chloroformate and methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate involves its interaction with various molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The carbamate group can undergo hydrolysis to release carbon dioxide and the corresponding amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Benzyl (1-amino)propan-2-ylcarbamate
- ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)carbamate
- ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(ethyl)carbamate
Uniqueness
®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The Boc-protected amine offers protection during synthetic steps, while the carbamate group allows for further functionalization.
Eigenschaften
IUPAC Name |
benzyl N-methyl-N-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-13(11-18-15(20)23-17(2,3)4)19(5)16(21)22-12-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3,(H,18,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKLEPCYTDDPGA-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
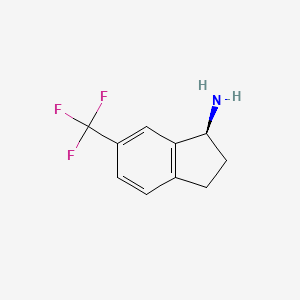
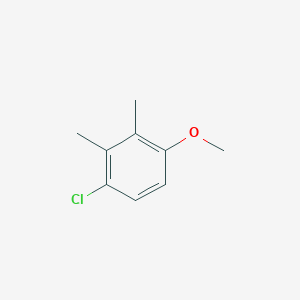
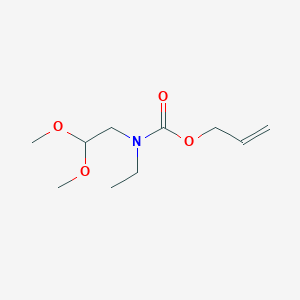
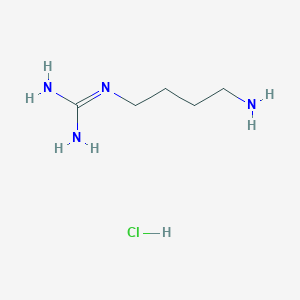
![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988962.png)
![9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988964.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988972.png)
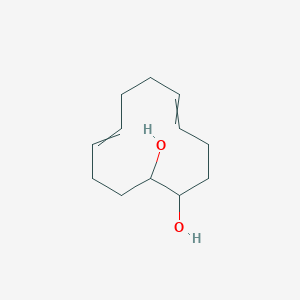
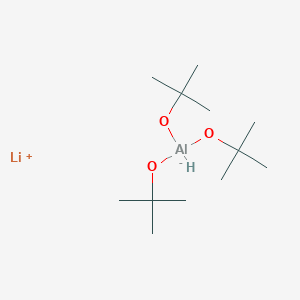
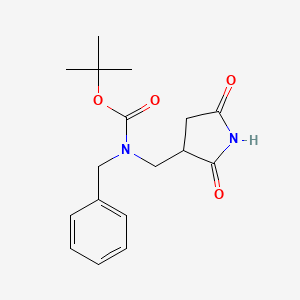
![2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one](/img/structure/B7988999.png)
![6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B7989001.png)
![6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thiol](/img/structure/B7989005.png)
